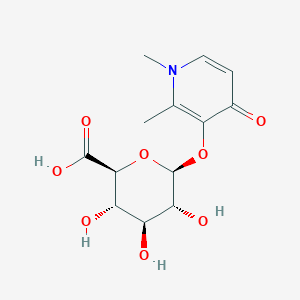

Deferiprone 3-O-beta-D-Glucuronide

Description

Properties

CAS No. |

141675-48-1 |

|---|---|

Molecular Formula |

C13H17NO8 |

Molecular Weight |

315.28 g/mol |

IUPAC Name |

(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1 |

InChI Key |

VOJFZOAEFOZFIL-VLSLFRSYSA-N |

SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Isomeric SMILES |

CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

Canonical SMILES |

CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Metabolic Inactivation of Deferiprone: The Role of Deferiprone 3-O-beta-D-Glucuronide in Iron Metabolism

Preamble: Contextualizing Deferiprone in Iron Overload Pathologies

Transfusional iron overload is a significant clinical consequence for patients with conditions such as β-thalassemia and sickle cell disease, who require chronic blood transfusions.[1][2] The accumulation of excess iron in vital organs, particularly the heart and liver, leads to substantial morbidity and mortality.[3][4] The therapeutic intervention for this condition is iron chelation therapy, designed to bind and facilitate the excretion of excess iron. Deferiprone (L1) is an orally administered, bidentate iron chelator that has proven effective, especially in reducing cardiac iron load and improving patient prognosis.[3][5] However, the efficacy and pharmacokinetics of any therapeutic agent are intrinsically linked to its metabolic fate. This guide provides an in-depth technical analysis of Deferiprone's primary metabolite, Deferiprone 3-O-beta-D-Glucuronide, and elucidates its precise role—or lack thereof—in the broader context of iron metabolism.

Deferiprone: The Active Chelator's Mechanism of Action

Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, functions by binding to ferric ions (Fe³⁺) with high affinity.[5] As a bidentate chelator, three molecules of Deferiprone are required to form a stable, neutral 3:1 octahedral complex with a single ferric ion.[3][5] This complex is water-soluble and electrochemically neutral, allowing it to be readily excreted from the body.[4][5] The primary site of action for Deferiprone is the intracellular labile iron pool (LIP), reducing the amount of reactive iron that can catalyze the formation of damaging free radicals via Fenton chemistry.[4] Its ability to effectively access and remove intracellular iron, particularly from myocardial cells, is a key therapeutic advantage.[3][5]

Caption: Mechanism of Deferiprone Iron Chelation.

The Glucuronidation Pathway: The Primary Metabolic Fate of Deferiprone

Upon oral administration, Deferiprone is rapidly absorbed from the upper gastrointestinal tract and enters systemic circulation.[3][6] Its primary metabolic transformation is a Phase II conjugation reaction known as glucuronidation, which occurs predominantly in the liver.[3][7] This process is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes.[8][9]

Causality of Experimental Choice: To identify the specific enzyme responsible, researchers utilize in vitro systems with human liver microsomes and a panel of recombinant human UGT isoforms. Such studies have definitively identified UGT1A6 as the predominant isoform responsible for the glucuronidation of Deferiprone.[10][11] The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of the Deferiprone molecule, forming this compound (DFP-G).[11][12][13]

Sources

- 1. youtube.com [youtube.com]

- 2. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 5. macsenlab.com [macsenlab.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Deferiprone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. UGT1A6 genotype-related pharmacokinetics of deferiprone (L1) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Deferiprone 3-O-β-D-Glucuronide: A Technical Guide to Synthesis and Biosynthesis

Introduction: The Clinical Significance of Deferiprone and its Major Metabolite

Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is an orally active iron chelating agent pivotal in the management of transfusional iron overload, a common complication in patients with conditions such as β-thalassemia.[1][2] Its therapeutic efficacy lies in its ability to form a stable 3:1 complex with ferric iron, facilitating its excretion and thereby mitigating iron-induced organ toxicity.[3][4] Upon administration, deferiprone undergoes extensive phase II metabolism, with the predominant metabolic pathway being glucuronidation.[5][6] This biotransformation results in the formation of Deferiprone 3-O-β-D-Glucuronide, the major metabolite of the drug.[1][7] The conjugation of glucuronic acid to the 3-hydroxyl group of deferiprone effectively abolishes its iron-chelating capacity, as this position is critical for iron binding.[1][7] The resulting glucuronide is more water-soluble and is readily excreted in the urine.[6][8] Understanding the synthesis and biosynthesis of this major metabolite is crucial for drug development professionals and researchers in optimizing therapeutic strategies and comprehending the pharmacokinetic variability of deferiprone.

Part 1: The Biosynthesis Pathway of Deferiprone 3-O-β-D-Glucuronide

The in vivo formation of Deferiprone 3-O-β-D-Glucuronide is a classic example of a phase II drug metabolism reaction, specifically O-glucuronidation. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[9][10]

The Central Role of UGT1A6

Extensive in vitro studies utilizing human liver microsomes and recombinant UGT isoforms have unequivocally identified UGT1A6 as the primary enzyme responsible for the glucuronidation of deferiprone.[11][12] While other UGT isoforms may exhibit minimal activity, the contribution of UGT1A6 is predominant, particularly in the liver, the principal site of deferiprone metabolism.[5][11] The reaction involves the transfer of glucuronic acid from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the 3-hydroxyl group of deferiprone.[5]

Kinetic Profile and Influencing Factors

The glucuronidation of deferiprone by UGT1A6 follows Michaelis-Menten kinetics.[11] However, the rate of this metabolic process in vivo is subject to several influencing factors:

-

Competition with Iron Chelation: A unique aspect of deferiprone metabolism is the direct competition between glucuronidation and iron chelation at the 3-hydroxyl position.[1] The presence of excess chelatable iron can reduce the rate of glucuronidation, as the binding of iron to deferiprone sterically hinders the access of UGT1A6 to the conjugation site.[1]

-

Genetic Polymorphisms: The UGT1A6 gene is known to exhibit genetic polymorphisms, which can lead to inter-individual variability in enzyme activity.[11][13] While some studies suggest that common single nucleotide polymorphisms in UGT1A6 may not have a statistically significant effect on the single-dose pharmacokinetics of deferiprone, genetic variations remain a potential source of variability in its metabolism.[11][13]

-

Tissue Distribution: While the liver is the primary site of deferiprone glucuronidation, UGT1A6 is also expressed in other tissues, such as the kidneys, albeit at lower levels.[11]

The biosynthetic pathway is depicted in the following diagram:

Caption: Biosynthesis of Deferiprone 3-O-β-D-Glucuronide via UGT1A6.

Part 2: Synthesis of Deferiprone 3-O-β-D-Glucuronide

The synthesis of Deferiprone 3-O-β-D-Glucuronide is essential for various research and development applications, including its use as an analytical standard for pharmacokinetic studies and as a tool for toxicological assessments. Both chemical and enzymatic methods can be employed for its synthesis.

Chemical Synthesis Approaches

The chemical synthesis of O-glucuronides, while established, presents challenges due to the need for regioselective and stereoselective glycosylation. The Koenigs-Knorr reaction is a classical and widely utilized method for this purpose.[14]

Generalized Koenigs-Knorr Protocol for Deferiprone 3-O-β-D-Glucuronide Synthesis:

This protocol is a generalized representation based on established principles of the Koenigs-Knorr reaction.

Step 1: Protection of Deferiprone

-

Rationale: The presence of other reactive functional groups in the deferiprone molecule could interfere with the glycosylation reaction. Therefore, it is often necessary to protect these groups. For deferiprone, the primary amine can be protected, for instance, by conversion to a carbamate.

-

Procedure:

-

Dissolve deferiprone in a suitable aprotic solvent.

-

Add a suitable protecting group reagent (e.g., benzyl chloroformate) in the presence of a base (e.g., triethylamine).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the protected deferiprone by column chromatography.

-

Step 2: Preparation of the Glycosyl Donor

-

Rationale: A reactive glycosyl donor is required for the glycosylation step. A commonly used donor is acetobromo-α-D-glucuronic acid methyl ester, which is a protected and activated form of glucuronic acid.

-

Procedure: This starting material is typically commercially available or can be synthesized from D-glucuronic acid.

Step 3: The Koenigs-Knorr Glycosylation

-

Rationale: This is the key step where the glycosidic bond is formed. The reaction is typically promoted by a heavy metal salt, such as silver carbonate or cadmium carbonate, which acts as a halide acceptor and activates the glycosyl donor.[15]

-

Procedure:

-

Dissolve the protected deferiprone and the glycosyl donor in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).

-

Add the promoter (e.g., silver carbonate) and a drying agent (e.g., molecular sieves).

-

Stir the reaction mixture at room temperature, protected from light, until TLC indicates the consumption of the starting materials.

-

Filter the reaction mixture to remove the insoluble salts and concentrate the filtrate.

-

Purify the crude product by column chromatography to isolate the protected Deferiprone 3-O-β-D-Glucuronide.

-

Step 4: Deprotection

-

Rationale: The final step involves the removal of all protecting groups to yield the target molecule.

-

Procedure:

-

Dissolve the protected glucuronide in a suitable solvent system.

-

Perform saponification (e.g., using sodium hydroxide in methanol/water) to remove the acetyl and methyl ester protecting groups from the glucuronic acid moiety.

-

If a protecting group was used for deferiprone, remove it under appropriate conditions (e.g., hydrogenolysis for a benzyl carbamate group).

-

Purify the final product, Deferiprone 3-O-β-D-Glucuronide, by a suitable method such as preparative high-performance liquid chromatography (HPLC).

-

The chemical synthesis workflow is illustrated below:

Caption: Workflow for the chemical synthesis of Deferiprone 3-O-β-D-Glucuronide.

Alternative Chemical Synthesis Methods:

-

Trichloroacetimidate Method: This method often provides higher yields and better stereoselectivity compared to the classical Koenigs-Knorr reaction. It involves the use of a glucuronyl trichloroacetimidate donor activated by a Lewis acid such as boron trifluoride etherate.

Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis offers a highly selective and environmentally friendly alternative to chemical synthesis.

-

Using Recombinant UGTs: The most direct enzymatic approach involves the use of recombinant UGT1A6.[11] This method provides excellent regio- and stereoselectivity, yielding the desired β-anomer exclusively.

Generalized Enzymatic Synthesis Protocol:

-

Reaction Mixture Preparation: Combine deferiprone, UDPGA, and recombinant UGT1A6 in a suitable buffer (e.g., phosphate buffer, pH 7.4) containing magnesium chloride.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period.

-

Reaction Termination: Stop the reaction by adding a quenching solvent like acetonitrile or methanol.

-

Purification: Centrifuge the mixture to pellet the enzyme and purify the supernatant containing the Deferiprone 3-O-β-D-Glucuronide using preparative HPLC.

-

Whole-Cell Biotransformation: An alternative is to use engineered microbial systems (e.g., E. coli or yeast) that co-express UGT1A6 and the enzymes necessary for UDPGA regeneration. This approach can be more cost-effective for larger-scale production.

Data Summary Table:

| Parameter | Biosynthesis | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis |

| Catalyst | UGT1A6 | Heavy metal salts (e.g., Ag2CO3) | Recombinant UGT1A6 |

| Stereoselectivity | High (β-anomer) | Variable, often requires optimization | High (β-anomer) |

| Regioselectivity | High (3-O position) | Requires protecting groups | High (3-O position) |

| Reaction Conditions | Physiological (pH 7.4, 37°C) | Anhydrous, often room temperature | Mild (pH ~7.4, 37°C) |

| Yield | N/A (in vivo process) | Moderate to good, multi-step | Good to excellent, fewer steps |

| Key Advantage | Natural metabolic pathway | Scalability | High selectivity, green chemistry |

| Key Disadvantage | N/A | Use of toxic reagents, byproducts | Cost of enzyme and co-factors |

Conclusion

The formation of Deferiprone 3-O-β-D-Glucuronide is a critical determinant of the pharmacokinetic profile of deferiprone. Its biosynthesis is efficiently catalyzed by UGT1A6, a process that can be influenced by factors such as iron load and genetic variability. For research and development purposes, both chemical and enzymatic synthesis methods provide viable routes to obtain this important metabolite. While chemical synthesis, particularly the Koenigs-Knorr reaction, offers scalability, enzymatic methods provide unparalleled selectivity and are becoming increasingly attractive. A thorough understanding of both the biological and synthetic pathways of Deferiprone 3-O-β-D-Glucuronide is indispensable for the continued development and clinical application of deferiprone.

References

-

The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. [Link]

-

The major metabolic pathways of deferiprone in humans. Deferiprone is... - ResearchGate. [Link]

-

Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed. [Link]

-

The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC. [Link]

-

(PDF) Deferiprone Glucuronidation by Human Tissues and Recombinant UDP Glucuronosyltransferase 1A6: An in Vitro Investigation of Genetic and Splice Variants - ResearchGate. [Link]

-

UGT1A6 genotype-related pharmacokinetics of deferiprone (L1) in healthy volunteers. [Link]

-

Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae - PubMed. [Link]

-

Deferiprone - LiverTox - NCBI Bookshelf - NIH. [Link]

-

The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC. [Link]

-

UGT1A6 genotype-related pharmacokinetics of deferiprone (L1) in healthy volunteers - PMC. [Link]

-

Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC. [Link]

-

Glucuronide synthesis - Hypha Discovery. [Link]

-

Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing). [Link]

-

Steroid conjugates. VI. Improved Koenigs--Knorr synthesis of aryl glucuronides using cadmium carbonate, a new and effective catalyst | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Convenient syntheses of trans-resveratrol 3-O and 4′-O-β-D-glucuronides and a study of their aqueous stability - RSC Publishing. [Link]

-

Koenigs–Knorr reaction - Wikipedia. [Link]

-

What is the mechanism of Deferiprone? - Patsnap Synapse. [Link]

-

Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects - PMC. [Link]

-

Late-stage Synthesis of N-glucuronide Metabolites - Hypha Discovery Latest Blogs. [Link]

-

The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - MDPI. [Link]

-

Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - MDPI. [Link]

-

UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed. [Link]

-

Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases. | Request PDF - ResearchGate. [Link]

-

Deferiprone: A review of Analytical methods - International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases - Trends in Pharmaceutical Sciences and Technologies. [Link]

-

Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC. [Link]

-

Deferiprone | Mechanism of Action, Uses & Side effects - Macsen Labs. [Link]

Sources

- 1. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. veeprho.com [veeprho.com]

- 4. Video: Phase II Reactions: Glucuronidation [jove.com]

- 5. Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas? | Oncotarget [oncotarget.com]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Biosynthesis of drug glucuronides for use as authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.rsc.org [pubs.rsc.org]

Chemical structure and properties of Deferiprone 3-O-beta-D-Glucuronide

An In-Depth Technical Guide to the Chemical Structure and Properties of Deferiprone 3-O-β-D-Glucuronide

Authored by: Gemini, Senior Application Scientist

Abstract

Deferiprone (L1) is an orally active iron chelator pivotal in the management of transfusional iron overload. Its clinical efficacy and disposition are intrinsically linked to its metabolic fate. The primary route of metabolism is glucuronidation, leading to the formation of Deferiprone 3-O-β-D-Glucuronide (DFP-G). This technical guide provides a comprehensive examination of DFP-G, from its chemical structure and physicochemical properties to its synthesis, analytical quantification, and clinical significance. Tailored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights and authoritative data to serve as a core reference for understanding this critical metabolite.

Introduction: The Metabolic Context of Deferiprone

Deferiprone, chemically known as 3-hydroxy-1,2-dimethylpyridin-4(1H)-one, is a cornerstone therapy for patients with thalassemia and other conditions requiring frequent blood transfusions.[1] Its therapeutic action relies on its ability to bind ferric ions (Fe³⁺) in a 3:1 ratio, forming a neutral, stable complex that is subsequently excreted.[2][3] However, the journey of the deferiprone molecule in the body does not end with chelation. To fully grasp its pharmacokinetics and ensure optimal therapeutic outcomes, a deep understanding of its metabolism is paramount.

The human body rapidly metabolizes deferiprone, primarily through Phase II conjugation. This process, designed to increase the hydrophilicity of xenobiotics to facilitate their excretion, is dominated by the formation of a glucuronide conjugate.[4] This major metabolite, Deferiprone 3-O-β-D-Glucuronide, is the focal point of this guide. Its formation is not merely a clearance mechanism but a critical event that terminates the parent drug's iron-chelating activity, thereby influencing the overall efficacy and safety profile of deferiprone therapy.

Metabolic Pathway: The Genesis of Deferiprone 3-O-β-D-Glucuronide

The biotransformation of deferiprone to its glucuronide conjugate is a highly specific enzymatic reaction.

Enzymatic Catalysis

The conjugation of glucuronic acid to deferiprone is catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. In vitro studies utilizing human liver microsomes and a panel of recombinant human UGTs have definitively identified UGT1A6 as the predominant isoform responsible for this reaction.[5][6] The liver is the primary site of this metabolic conversion.[5] Genetic variations and differential expression of UGT1A6 splice variants represent potential sources of inter-individual variability in deferiprone metabolism.[5]

Reaction Mechanism

The reaction involves the transfer of a glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to the 3-hydroxy group of the deferiprone molecule. This covalent modification at the 3-position is structurally significant because the 3-hydroxy group is a critical part of the bidentate chelation site required for binding iron.[7][8] By blocking this site, glucuronidation effectively inactivates the molecule's iron-chelating capability.[7][9]

The metabolic pathway is visualized in the diagram below.

Caption: Metabolic conversion of active Deferiprone to its inactive glucuronide metabolite.

Chemical Structure and Physicochemical Properties

Accurate identification and characterization of DFP-G are fundamental for its use as an analytical standard and for understanding its behavior in biological systems.

Chemical Identity

-

IUPAC Name: (2S,3S,4S,5R,6S)-6-((1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

-

Molecular Formula: C₁₃H₁₇NO₈[10]

-

CAS Number: 141675-48-1 (for the free acid)[11]

Physicochemical Data Summary

The conjugation with glucuronic acid significantly alters the physicochemical properties of the parent drug, primarily increasing its polarity and water solubility, which facilitates its renal excretion.

| Property | Deferiprone (Parent Drug) | Deferiprone 3-O-β-D-Glucuronide (Metabolite) | Reference(s) |

| Molecular Weight | 139.15 g/mol | 315.28 g/mol | [2][10] |

| Charge at pH 7.4 | Neutral | Anionic (due to carboxylate) | [4] |

| n-octanol/water Partition Coefficient (LogP) | ~0.19 (Hydrophilic) | Significantly lower (More Hydrophilic) | [9] |

| Primary Route of Elimination | Metabolism | Renal Excretion | [3][12] |

| Iron Chelation Activity | Active | Inactive | [7][8][9] |

Pharmacokinetics and Clinical Significance

Following oral administration, deferiprone is rapidly absorbed, with peak plasma concentrations reached within 1-2 hours.[2][3] It is then extensively metabolized to DFP-G. The metabolite appears quickly in circulation and generally exhibits a higher maximum concentration (Cmax) and area under the curve (AUC) compared to the parent drug, underscoring the efficiency of the glucuronidation pathway.[12][13]

The elimination of deferiprone is rapid, with 75% to 90% of the administered dose recovered in the urine within the first 24 hours, predominantly as the DFP-G metabolite.[3] This rapid and efficient clearance pathway minimizes the accumulation of the active drug, contributing to its safety profile. The pharmacokinetics of DFP-G can be influenced by factors such as renal function, the patient's iron status, and whether the patient has undergone a splenectomy.[12][13]

Synthesis of Deferiprone 3-O-β-D-Glucuronide for Research

The availability of pure DFP-G is essential for its use as a reference standard in bioanalytical assays and for conducting toxicological or pharmacological studies. While complex chemical synthesis routes exist, enzyme-assisted methods are often more efficient and regioselective.[14][15]

Experimental Protocol: In Vitro Enzymatic Synthesis

This protocol describes a self-validating system for generating DFP-G using commercially available recombinant human UGT1A6. The rationale is to mimic the primary in vivo metabolic pathway in a controlled environment.

Objective: To synthesize Deferiprone 3-O-β-D-Glucuronide from Deferiprone using recombinant UGT1A6.

Materials:

-

Deferiprone powder (parent drug)

-

Recombinant human UGT1A6 enzyme (e.g., from insect cells)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

D-saccharic acid 1,4-lactone (β-glucuronidase inhibitor)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Methodology:

-

Preparation of Reaction Buffer: Prepare a 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂ and 5 mM D-saccharic acid 1,4-lactone. The inclusion of MgCl₂ is crucial as it is a required cofactor for UGT enzyme activity. D-saccharic acid 1,4-lactone is added to inhibit any potential β-glucuronidase activity that could reverse the reaction.

-

Substrate & Cofactor Preparation:

-

Prepare a 100 mM stock solution of Deferiprone in ultrapure water.

-

Prepare a 250 mM stock solution of UDPGA in ultrapure water.

-

-

Enzymatic Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

780 µL of Reaction Buffer

-

100 µL of 10 mg/mL recombinant UGT1A6 enzyme solution

-

100 µL of 100 mM Deferiprone stock solution (Final concentration: 10 mM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

-

Initiation of Reaction: Initiate the reaction by adding 20 µL of 250 mM UDPGA stock solution (Final concentration: 5 mM). The reaction is initiated with the cofactor to ensure all other components are ready.

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours in a shaking water bath. Progress can be monitored by taking small aliquots (e.g., 50 µL) at time points (0, 1, 2, 4, 6 hours) and analyzing them via HPLC.

-

Reaction Termination: Terminate the reaction by adding an equal volume (1 mL) of ice-cold acetonitrile. This precipitates the enzyme and other proteins, effectively stopping the reaction.

-

Sample Processing: Vortex the terminated reaction mixture vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Purification: The supernatant, containing the synthesized DFP-G, can be purified using preparative HPLC. The collected fractions corresponding to the DFP-G peak are then pooled and lyophilized to obtain the pure compound.

-

Structural Confirmation: The identity and purity of the final product must be confirmed using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies for Quantification

Robust and validated analytical methods are critical for pharmacokinetic studies and therapeutic drug monitoring. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the simultaneous quantification of deferiprone and DFP-G in biological matrices like plasma and urine.[13][16][17]

Experimental Protocol: HPLC-UV Quantification in Human Plasma

This protocol provides a validated workflow for determining the concentrations of both deferiprone and its glucuronide metabolite.

Objective: To quantify Deferiprone and Deferiprone 3-O-β-D-Glucuronide in human plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., caffeine, 10 µg/mL).

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Standard HPLC with a UV/VIS detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 10 mM sodium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and methanol (93:7 v/v).[17] The acidic pH ensures that the carboxyl group of the glucuronide is protonated for better retention and peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 280 nm.[17]

-

Injection Volume: 20 µL.

-

-

Calibration and Quantification:

-

Prepare calibration standards by spiking known concentrations of pure Deferiprone and DFP-G into blank plasma and processing them as described in Step 1.

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

-

Quantify the analytes in unknown samples by interpolating their peak area ratios from the calibration curve.

-

The general workflow for this analytical process is depicted below.

Sources

- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. Deferiprone: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases | MDPI [mdpi.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of deferiprone in patients with β-thalassaemia: impact of splenectomy and iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Deferiprone, an iron chelator, alleviates platelet hyperactivity in patients with β-thalassaemia/HbE - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Inactivation of Deferiprone Iron Chelation by Glucuronidation

Executive Summary

Deferiprone (DFP) is a critical oral iron chelator used in the management of transfusional iron overload, particularly in thalassemia major.[1][2][3] However, its clinical efficacy is intrinsically limited by rapid metabolic inactivation. The primary metabolic pathway is the conjugation of glucuronic acid to the 3-hydroxy position of the deferiprone molecule, catalyzed predominantly by UDP-glucuronosyltransferase 1A6 (UGT1A6) .

This guide details the molecular mechanism of this inactivation, the pharmacokinetic consequences, and the standardized in vitro protocols required to assess this pathway during drug development and monitoring.

Molecular Mechanism of Inactivation

The Chelation Chemistry

Deferiprone (3-hydroxy-1,2-dimethylpyridin-4(1H)-one) functions as a bidentate ligand. To form a stable, neutral complex with ferric iron (

-

Active Site: The chelation occurs via the oxygen atoms at the 3-hydroxy and 4-oxo positions.

-

Binding Mode: The hydroxyl group deprotonates, allowing the oxygen to coordinate with

, while the ketone oxygen provides the second coordination site.

The Glucuronidation Blockade

Metabolism effectively "caps" the active site. The enzyme UGT1A6 transfers glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of deferiprone.

-

Consequence: The addition of the bulky, hydrophilic glucuronic acid moiety removes the ionizable proton required for iron binding and creates significant steric hindrance. The metabolite has zero iron-binding capacity .[5]

Pathway Visualization

The following diagram illustrates the conversion and the subsequent loss of chelation capability.

Figure 1: The metabolic inactivation pathway of Deferiprone by UGT1A6, preventing Iron (Fe3+) coordination.

Enzymology and Pharmacokinetics[6][7][8]

The Role of UGT1A6

While UGT1A1 and UGT1A9 show minor activity, UGT1A6 is the principal catalyst. This enzyme is unique among UGTs as it is often described as a "phenol-specific" UDP-glucuronosyltransferase.

-

Kinetics: In human liver microsomes (HLM), the reaction follows Michaelis-Menten kinetics.

-

Polymorphisms: Variants such as UGT1A6*2 (Thr181Ala/Arg184Ser) exist. While they reduce intrinsic clearance (

) in vitro, clinical studies suggest they do not statistically alter single-dose PK in healthy volunteers, likely due to the high abundance of the enzyme in the liver.

Pharmacokinetic Impact

The efficiency of this pathway leads to a "flow-limited" metabolism, necessitating frequent dosing (typically t.i.d.) to maintain therapeutic chelation levels.

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Deferiprone (Parent) | Deferiprone 3-O-Glucuronide (Metabolite) |

| Bioavailability | High (>70%) | N/A (Formed systemically) |

| Tmax | 0.5 – 1.0 hours | 2.0 – 3.0 hours |

| Half-life ( | 1.5 – 2.5 hours | 2.5 – 4.0 hours |

| Protein Binding | Low (<10%) | Low |

| Elimination | Renal (<4% unchanged) | Renal (>85% of dose) |

| Iron Binding ( | High ( | Negligible / None |

Experimental Protocol: In Vitro Glucuronidation Assay

To study DFP metabolism or screen for Drug-Drug Interactions (DDIs) involving UGT1A6, the following "self-validating" protocol using Human Liver Microsomes (HLM) is recommended.

Critical Pre-requisite: Latency Removal

UGT enzymes are located on the luminal side of the Endoplasmic Reticulum (ER). In microsomal preparations, the ER fragments form closed vesicles (microsomes), trapping the active site inside.

-

The Fix: You must use a pore-forming agent. Alamethicin is superior to detergents (like Brij-58) as it allows cofactor entry without disrupting enzyme quaternary structure.

Step-by-Step Methodology

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

Alamethicin (5 mg/mL in ethanol).

-

UDPGA (Cofactor) stock (50 mM).

-

Deferiprone stock (10 mM in water).

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

.

Protocol:

-

Activation (Latency Removal):

-

Mix HLM (final conc. 0.5 mg/mL) with Alamethicin (50 µg per mg of protein).

-

Incubate on ice for 15 minutes . Rationale: This creates pores for UDPGA entry.

-

-

Pre-Incubation:

-

Add Tris-MgCl2 buffer and Deferiprone (substrate) at varying concentrations (e.g., 10–1000 µM).

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add UDPGA (final conc. 5 mM) to start the reaction.

-

Control: Run a parallel sample without UDPGA to assess non-specific loss.

-

-

Incubation:

-

Incubate at 37°C with shaking.

-

Timepoint: 30 minutes (Ensure linearity; DFP metabolism is rapid).

-

-

Termination:

-

Add ice-cold Acetonitrile (1:1 volume ratio) containing Internal Standard (e.g., 7-ethoxycoumarin).

-

Centrifuge at 10,000 x g for 10 minutes to pellet protein.

-

-

Analysis:

-

Inject supernatant into HPLC-UV (280 nm) or LC-MS/MS.

-

Monitor decrease in DFP and appearance of DFP-Glucuronide.

-

Assay Workflow Diagram

Figure 2: Step-by-step workflow for the microsomal stability assay of Deferiprone.

Clinical Implications

Dosing Regimen

Because >85% of DFP is converted to the inactive glucuronide within hours, the drug must be administered three times daily (t.i.d.) to maintain a "chelation window" where active drug is present in plasma. This contrasts with Deferasirox, which has a longer half-life (once daily).

Renal Considerations

Both the parent drug and the glucuronide metabolite are eliminated renally.

-

Risk: In patients with renal impairment, the glucuronide metabolite can accumulate.[6] While the metabolite is non-toxic and inactive regarding iron, its accumulation may compete for renal transporters (OATs) or impact the equilibrium of the glucuronidation reaction via product inhibition (though rare in vivo).

References

-

Kontoghiorghes, G. J., et al. (2004). "Deferiprone: A Review of its Clinical Potential in Iron Overload." Drugs.

-

Benoit-Biancamano, M. O., et al. (2009).[7] "Deferiprone Glucuronidation by Human Tissues and Recombinant UDP Glucuronosyltransferase 1A6." Drug Metabolism and Disposition.

-

Limenta, L. M., et al. (2008).[8][9] "UGT1A6 genotype-related pharmacokinetics of deferiprone (L1) in healthy volunteers." British Journal of Clinical Pharmacology.

-

Fisher, M. B., et al. (2000). "In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin."[10][11] Drug Metabolism and Disposition.

-

European Medicines Agency (EMA). "Ferriprox (deferiprone) Product Information."

Sources

- 1. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 2. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The pharmacokinetic and safety profile of single-dose deferiprone in subjects with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the oral iron chelator deferiprone (L1) in patients with iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. UGT1A6 genotype-related pharmacokinetics of deferiprone (L1) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mahidol IR [repository.li.mahidol.ac.th]

- 10. semanticscholar.org [semanticscholar.org]

- 11. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of Deferiprone 3-O-beta-D-Glucuronide in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Deferiprone 3-O-beta-D-Glucuronide

Authored by a Senior Application Scientist

Abstract

Deferiprone (L1) is a cornerstone oral iron chelator for managing transfusional iron overload. Its clinical efficacy is intrinsically linked to its metabolism, which is dominated by the formation of this compound. This technical guide provides a comprehensive in vitro analysis of this major metabolite. Contrary to being an active therapeutic agent, the glucuronide is characterized by its lack of iron-chelating capacity. We will delve into the enzymatic basis for its formation, present detailed protocols for its in vitro synthesis and for verifying its biological inactivity, and discuss the implications for drug development and patient monitoring. This document serves as an essential resource for researchers and drug development professionals investigating the pharmacokinetics and pharmacodynamics of Deferiprone.

Introduction: The Metabolic Fate of Deferiprone

Deferiprone is a small, orally active bidentate chelator that effectively binds to ferric iron (Fe³⁺), forming a stable 3:1 complex that is subsequently excreted, primarily in the urine.[1][2][3] This action reduces the labile iron pool within cells, mitigating the oxidative stress and cellular damage that characterize iron overload conditions.[2] However, the therapeutic journey of Deferiprone in the body is transient. It is rapidly metabolized in the liver, largely via glucuronidation, into this compound.[1][4] This metabolite is the most abundant form of the drug found in circulation and urine, particularly in individuals with normal iron stores.[5][6] Understanding the biological profile of this glucuronide is therefore critical to fully comprehending the pharmacology of Deferiprone.

The central thesis of this guide is that the glucuronidation of Deferiprone is a definitive inactivation and clearance pathway. The covalent attachment of a bulky, hydrophilic glucuronic acid moiety to the 3-hydroxyl group—a critical component of the iron-binding pocket—structurally prevents the metabolite from engaging in iron chelation.[5][6] Consequently, from a therapeutic standpoint, this compound is considered a biologically inactive metabolite.

The Mechanism of Inactivation: A Tale of Two Pathways

The biological activity of Deferiprone hinges on the availability of its 3-hydroxyl group. This functional group, along with the adjacent keto group, forms the pincer-like structure that coordinates with a ferric ion. The metabolic process of glucuronidation directly targets this site.

The enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6) has been identified as the primary catalyst for this reaction in vitro, with the liver and kidneys being the main sites of this metabolic activity.[7] The UGT1A6 enzyme facilitates the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of Deferiprone.

This creates a fundamental competition in the body:

-

Therapeutic Pathway (Chelation): In the presence of excess iron, three molecules of Deferiprone bind to one ferric ion to form the active Deferiprone-iron complex, which is then excreted.[2][5]

-

Metabolic Pathway (Inactivation): In the absence of sufficient chelatable iron, or as a function of its clearance kinetics, Deferiprone is conjugated by UGT1A6 to form the inactive glucuronide metabolite.[5][7]

The rate of iron chelation is reportedly faster than glucuronidation, meaning that in iron-loaded states, the therapeutic pathway is favored, leading to reduced formation of the glucuronide metabolite.[5]

In Vitro Experimental Frameworks

To characterize this compound, two distinct sets of in vitro experiments are essential: one to analyze its formation and another to confirm its biological inactivity.

Protocol for In Vitro Synthesis and Metabolic Kinetic Analysis

This protocol is designed to study the formation of the glucuronide metabolite using biological matrices, based on methodologies described in the literature.[7] It allows for the determination of key kinetic parameters (Vmax, Km) of the UGT1A6-mediated reaction.

Objective: To quantify the rate of Deferiprone glucuronidation in human liver microsomes and by recombinant UGT1A6.

Materials:

-

Human Liver Microsomes (HLM)

-

Recombinant human UGT1A6 enzyme

-

Deferiprone standard

-

This compound standard (for calibration)

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN) and Formic Acid (for LC-MS)

-

96-well incubation plates

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Step-by-Step Methodology:

-

Prepare Incubation Mix: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and either HLM (e.g., 0.5 mg/mL) or recombinant UGT1A6.

-

Substrate Addition: Add Deferiprone at varying concentrations (e.g., 0.1 µM to 10 mM) to the wells to determine substrate-dependent kinetics.

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow components to reach thermal equilibrium.

-

Initiate Reaction: Start the enzymatic reaction by adding a pre-warmed solution of the cofactor, UDPGA (e.g., final concentration of 5 mM).

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

-

Sample Preparation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of this compound formed against a standard curve.

-

Data Analysis: Plot the reaction velocity (rate of metabolite formation) against the Deferiprone concentration. Fit the data to the Michaelis-Menten equation to calculate Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

Trustworthiness and Self-Validation:

-

Negative Controls: Run parallel incubations without UDPGA to ensure metabolite formation is cofactor-dependent.

-

Positive Controls: Use a known UGT1A6 substrate (e.g., serotonin) to confirm the activity of the microsomes or recombinant enzyme.

-

Linearity Check: Perform time-course experiments to ensure the chosen incubation time falls within the linear phase of the reaction.

Protocol to Verify the Lack of Iron Chelation Activity

This protocol provides a direct, cell-free method to test the core hypothesis: that this compound cannot chelate iron.

Objective: To compare the iron-binding capacity of Deferiprone with its glucuronide metabolite using a spectrophotometric assay.

Principle: The formation of the Deferiprone-iron complex results in a characteristic orange/red color, which can be quantified by measuring absorbance at a specific wavelength (~450-470 nm).[5][8] An inactive compound will not produce this color change.

Materials:

-

Deferiprone

-

This compound

-

Ferric chloride (FeCl₃) solution

-

HEPES or Tris buffer (pH 7.4)

-

UV-Vis Spectrophotometer and cuvettes

Step-by-Step Methodology:

-

Prepare Solutions: Prepare stock solutions of Deferiprone and this compound in buffer. Prepare a stock solution of FeCl₃.

-

Reaction Setup: In separate cuvettes, add buffer. To the "Test" cuvette, add this compound. To the "Positive Control" cuvette, add Deferiprone. Ensure the molar ratio of chelator to iron will be 3:1 or greater. To the "Blank" cuvette, add only buffer.

-

Initiate Reaction: Add FeCl₃ solution to the Test and Positive Control cuvettes. The final iron concentration should be sufficient to produce a measurable color change with active Deferiprone (e.g., 100 µM).

-

Incubate: Allow the solutions to incubate at room temperature for 10-15 minutes.

-

Measure Absorbance: Measure the absorbance of each solution at the peak wavelength for the Deferiprone-iron complex (approx. 460 nm).

-

Analysis: Compare the absorbance values. A high absorbance in the Positive Control cuvette confirms the assay is working. A negligible absorbance (similar to the blank) in the Test cuvette demonstrates the inability of the glucuronide metabolite to bind iron.

Comparative Data Summary

The fundamental differences between Deferiprone and its major metabolite are summarized below.

| Feature | Deferiprone (L1) | This compound |

| Primary Function | Active Iron (Fe³⁺) Chelation[2][3] | Inactive Metabolite |

| Mechanism of Action | Binds iron via 3-hydroxyl and 4-keto groups[5] | 3-hydroxyl group is blocked by glucuronic acid, preventing iron binding[5][6] |

| Biological Activity | Reduces labile iron pool, antioxidant effects[2][9] | No iron chelation properties, considered biologically inert[5][9] |

| Metabolic Origin | Parent Drug | Major metabolite formed by UGT1A6[7] |

| Clearance | Metabolized to glucuronide; excreted as iron complex and metabolite[1][9] | Primary route of Deferiprone clearance; excreted in urine[5][9] |

| In Vitro Relevance | Therapeutic agent for studying iron overload, ferroptosis, etc.[5][9] | Biomarker for studying Deferiprone metabolism and UGT1A6 activity[7] |

Conclusion and Future Directions

The in vitro biological activity of this compound is defined by its inactivity as an iron chelator. The extensive metabolism of the parent drug to this glucuronide conjugate represents a critical pathway for detoxification and elimination rather than a continuation of its therapeutic effect. For researchers, scientists, and drug development professionals, the focus of in vitro studies on this metabolite should not be on identifying novel biological activities, but rather on its role as a key element in the pharmacokinetics of Deferiprone.

Future research in this area could include:

-

Drug-Drug Interaction Studies: Investigating how co-administered drugs that inhibit or induce UGT1A6 could alter the ratio of active Deferiprone to its inactive metabolite, thereby impacting clinical efficacy and safety.

-

Pharmacogenomics: Studying how genetic variations (polymorphisms) in the UGT1A6 gene affect the rate of Deferiprone metabolism, which could explain inter-patient variability in drug response.[7]

-

Transporter Studies: Characterizing the specific transporters responsible for the efflux of this compound from hepatocytes and its secretion into urine.

By understanding the formation and functional nullification of this metabolite, we gain a more complete and accurate picture of Deferiprone's disposition in the body, paving the way for more refined therapeutic strategies in the management of iron overload.

References

-

The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases. (Source: MDPI)

-

The major metabolic pathways of deferiprone in humans. (Source: ResearchGate)

-

Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants. (Source: PubMed)

-

Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. (Source: PMC)

-

Deferiprone - LiverTox. (Source: NCBI Bookshelf)

-

Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology. (Source: PMC)

-

What is the mechanism of Deferiprone? (Source: Patsnap Synapse)

-

Deferiprone | Mechanism of Action, Uses & Side effects. (Source: Macsen Labs)

-

The pharmacological activity of deferiprone in iron-loaded patients. (Source: ResearchGate)

Sources

- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 3. macsenlab.com [macsenlab.com]

- 4. Deferiprone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]

Deferiprone 3-O-beta-D-Glucuronide: A Comprehensive Technical Guide to its Role in Cellular Iron Homeostasis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Deferiprone, an orally active iron chelator, is a cornerstone in the management of transfusional iron overload. Its efficacy is intrinsically linked to its pharmacokinetic profile, dominated by its rapid metabolism to Deferiprone 3-O-beta-D-Glucuronide. This technical guide provides an in-depth analysis of this major metabolite and its consequential impact on cellular iron levels. Synthesizing data from preclinical and clinical studies, we elucidate the metabolic pathway, the unequivocal inactivation of chelating ability post-glucuronidation, and the resulting implications for therapeutic strategies. This guide further details robust experimental protocols for the concurrent analysis of Deferiprone and its glucuronide, alongside methodologies to precisely quantify their effects on the cellular labile iron pool.

Introduction: Deferiprone as a Clinically Vital Iron Chelator

Iron overload, a frequent consequence of regular blood transfusions for conditions like β-thalassemia, necessitates lifelong iron chelation therapy to prevent organ damage and mortality.[1][2] Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) emerged as the first orally administered iron chelator, offering a significant improvement in the quality of life for patients compared to parenterally administered alternatives.[1][2] Its small, neutral molecular structure facilitates rapid gastrointestinal absorption and broad tissue distribution, allowing it to access and chelate iron from various cellular compartments.[3][4] Deferiprone binds to ferric iron (Fe³⁺) in a 3:1 ratio, forming a stable, water-soluble complex that is subsequently excreted, primarily in the urine.[1][5] This action effectively reduces the labile iron pool (LIP) within cells, mitigating the catalytic role of iron in the formation of damaging reactive oxygen species.[5]

The Metabolic Fate of Deferiprone: Glucuronidation Pathway

Upon oral administration, Deferiprone is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[6] The primary metabolic pathway is glucuronidation, a common phase II detoxification process.

Enzymatic Conjugation

The conjugation of glucuronic acid to Deferiprone is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A6 being identified as the predominant isoform responsible for this reaction.[7][8][9] This enzymatic process attaches a glucuronic acid moiety to the 3-hydroxyl group of the Deferiprone molecule, forming this compound.[3][10][11]

Caption: Metabolic pathway of Deferiprone to its inactive glucuronide metabolite.

Pharmacokinetic Profile

Pharmacokinetic studies consistently demonstrate that this compound is the major metabolite found in plasma and urine.[6][12][13] Following oral administration, the glucuronide conjugate reaches its maximum serum concentration and is cleared from the bloodstream somewhat slower than the parent drug.[3][6] The formation of the glucuronide is a critical determinant of the overall clearance and bioavailability of active Deferiprone.

| Parameter | Deferiprone (Parent Drug) | This compound | Reference |

| Time to Peak Concentration (Tmax) | ~1 hour | ~2.8 hours | [12] |

| Elimination Half-life (t½) | ~1.5 hours | ~1.6 hours | [12] |

| Primary Route of Excretion | As glucuronide metabolite in urine | Urine | [6][9] |

Impact on Cellular Iron Levels: A Tale of Two Molecules

The central thesis of this guide is the differential impact of Deferiprone and its glucuronide metabolite on cellular iron levels. The evidence overwhelmingly indicates that glucuronidation serves as a deactivation step, abolishing the iron-chelating capacity of Deferiprone.

The Inactivation of Iron Chelation

The 3-hydroxyl group of Deferiprone is essential for its ability to bind iron.[3][10] The covalent attachment of the bulky glucuronic acid moiety to this very site sterically hinders and electronically modifies the molecule, preventing the formation of the stable 3:1 Deferiprone-iron complex.[3][10][11] Consequently, this compound is considered pharmacologically inactive as an iron chelator.[9][14] Studies have shown that this metabolite does not contribute to iron excretion.[3][11]

Caption: Comparative iron chelation activity of Deferiprone and its glucuronide.

Cellular Uptake and the Labile Iron Pool

Deferiprone's small size and lipophilic nature allow it to readily cross cell membranes and access intracellular iron pools, including ferritin and hemosiderin.[4][7] This is crucial for its therapeutic effect of reducing the cytotoxic labile iron pool (LIP). In contrast, the addition of the highly polar glucuronic acid group is expected to significantly hinder the passive diffusion of this compound across the lipid bilayer of cell membranes. While specific transporter studies for the glucuronide are scarce, its physicochemical properties strongly suggest that it remains in the extracellular space and circulation until renal clearance, thus having no direct impact on intracellular iron levels.

The practical implication is that only the parent Deferiprone molecule is responsible for the reduction of cellular iron. The rate of glucuronidation, therefore, becomes a key factor influencing the efficacy of the drug; a faster rate of metabolism to the inactive glucuronide can lead to lower systemic exposure to the active chelator, potentially reducing its iron-removing capacity.[7]

Experimental Protocols

To accurately assess the impact of Deferiprone and its primary metabolite on cellular iron homeostasis, a combination of analytical chemistry and cell-based assays is required.

Quantification of Deferiprone and its Glucuronide in Biological Matrices

A validated High-Performance Liquid Chromatography (HPLC) method is the standard for simultaneously quantifying Deferiprone and this compound in serum and urine.[7][13]

Protocol: HPLC Analysis

-

Sample Preparation:

-

Serum/Plasma: Precipitate proteins using an equal volume of acetonitrile. Centrifuge at 14,000 x g for 10 minutes. Collect the supernatant.

-

Urine: Dilute with the mobile phase as required.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure Deferiprone and this compound.

-

The concentration of the glucuronide can be determined by the difference in total Deferiprone (after enzymatic hydrolysis with β-glucuronidase) and the non-conjugated Deferiprone.[7]

-

Measurement of the Labile Iron Pool (LIP)

The calcein-acetoxymethyl ester (Calcein-AM) assay is a widely used method to quantify the intracellular LIP.[15][16][17] Calcein-AM is a cell-permeable, non-fluorescent probe that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. Calcein's fluorescence is quenched upon binding to labile iron.

Protocol: Calcein-AM Assay

-

Cell Culture: Plate cells (e.g., hepatoma cell lines like HepG2 or HepaRG) in a 96-well black, clear-bottom plate and allow them to adhere overnight.[18]

-

Treatment: Treat cells with various concentrations of Deferiprone, this compound, or vehicle control for the desired time period. Include positive (e.g., another iron chelator) and negative controls.

-

Calcein-AM Loading:

-

Fluorescence Measurement:

-

Data Analysis:

-

A decrease in LIP due to an effective chelator (like Deferiprone) will result in an increase in calcein fluorescence.

-

The change in LIP can be calculated relative to the untreated control cells.[17] No change in fluorescence is expected for cells treated with this compound.

-

Sources

- 1. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deferiprone: a review of its clinical potential in iron overload in beta-thalassaemia major and other transfusion-dependent diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. What is the mechanism of Deferiprone? [synapse.patsnap.com]

- 6. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UGT1A6 genotype-related pharmacokinetics of deferiprone (L1) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of renal impairment on the pharmacokinetics of orally administered deferiprone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. murex.mahidol.ac.th [murex.mahidol.ac.th]

- 14. researchgate.net [researchgate.net]

- 15. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

Discovery and Initial Characterization of Deferiprone Glucuronide

Executive Summary

Deferiprone (L1) represents a pivotal advancement in iron chelation therapy, being the first oral agent approved for the treatment of transfusional iron overload. However, its clinical efficacy is intrinsically linked to its rapid metabolic clearance. This technical guide details the discovery, isolation, and structural characterization of its primary metabolite, Deferiprone 3-O-glucuronide (DFP-G) .

For researchers and drug developers, understanding DFP-G is critical not merely for pharmacokinetic modeling, but for grasping the mechanism of metabolic inactivation. The conjugation of glucuronic acid at the 3-hydroxyl position—the precise site required for iron binding—renders the metabolite pharmacologically inert.[1] This guide synthesizes historical discovery data with modern enzymatic characterization (UGT1A6), providing a robust framework for analyzing this metabolic pathway.

Introduction: The Metabolic Dilemma of Deferiprone

Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) functions as a bidentate iron chelator. It forms stable 3:1 complexes with ferric iron (

Early pharmacokinetic profiling revealed a discrepancy: while DFP was rapidly absorbed (

Discovery and Isolation Protocol

The initial characterization of DFP-G was driven by the need to close the mass balance equation in human pharmacokinetic studies. The following workflow reconstructs the isolation and validation logic used in foundational studies (e.g., Kontoghiorghes et al.).

Biological Source and Extraction

-

Matrix: Human urine collected 0–6 hours post-oral administration (3 g dose).

-

Rationale: As a polar conjugate, DFP-G is excreted almost exclusively via the kidneys.

-

Extraction: Direct injection or solid-phase extraction (SPE) using C18 or XAD-2 resin is preferred to remove salts and proteins while retaining the polar glucuronide.

Analytical Separation (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the standard for isolating DFP-G from the parent drug.

Typical Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate buffer (pH 2.5–3.0) / Methanol gradient.

-

Note: Acidic pH is crucial to suppress the ionization of the 3-OH group on the parent drug, improving peak shape and retention.

-

-

Detection: UV at 280 nm.

-

Observation: DFP-G elutes earlier than DFP due to the high polarity of the glucuronic acid moiety.

-

Validation: The Enzymatic Hydrolysis "Gold Standard"

To definitively prove the metabolite is a glucuronide conjugate, researchers utilize

Protocol: Enzymatic Confirmation

-

Aliquot: Take 1 mL of urine or isolated fraction.

-

Buffer Adjustment: Adjust pH to 5.0 (optimal for Helix pomatia or E. coli

-glucuronidase). -

Incubation: Add 5000 units of

-glucuronidase; incubate at 37°C for 2–4 hours. -

Control: Run a parallel sample without enzyme (or with heat-inactivated enzyme).

-

Re-analysis: Inject both samples into HPLC.

-

Result: The "Metabolite" peak disappears; the "Parent" peak area increases significantly.

-

Physicochemical & Structural Characterization[2]

The structural identification of DFP-G highlights a critical structure-activity relationship (SAR) failure point introduced by metabolism.

Chemical Structure[2][3][4]

-

IUPAC Name: 1,2-dimethyl-3-(

-D-glucopyranosyloxy)pyridin-4-one. -

Formula:

-

Molecular Weight: ~315.28 g/mol (vs. 139.15 g/mol for DFP).

Loss of Iron-Binding Capacity (Mechanism of Inactivation)

The most significant characteristic of DFP-G is its inability to chelate iron.

-

Mechanism: The glucuronic acid is conjugated via an ether linkage to the 3-oxygen .

-

Consequence: The 3-OH group is no longer available to donate a proton or coordinate with

. The bidentate "claw" is broken. -

Experimental Verification:

-

Mix DFP with

-

Mix DFP-G with

-

Key Data Summary

| Parameter | Deferiprone (Parent) | Deferiprone Glucuronide (Metabolite) |

| Active Site | 3-OH (Free) | 3-O-Glucuronide (Blocked) |

| Iron Binding | High Affinity ( | None |

| Solubility | Moderate (Lipophilic enough for GI absorption) | High (Highly hydrophilic) |

| Elimination | Metabolic clearance | Renal excretion |

| Tmax (Human) | ~1.0 hour | ~2.0 – 3.0 hours |

| UV Max | 278 nm | ~280 nm |

Enzymology: The UGT Pathway

While early studies identified the metabolite, later molecular characterization identified the specific enzymes responsible. This is vital for predicting drug-drug interactions (DDIs).

-

Primary Isoform: UGT1A6 (UDP-glucuronosyltransferase 1A6).

-

Secondary Isoforms: Minor contributions from UGT1A7, UGT1A9.

-

Genetic Polymorphism:

-

UGT1A6*1: Wild type (Normal metabolizer).

-

UGT1A6*2: Reduced function variant.

-

Clinical Note: Despite these polymorphisms, the overall clinical impact on DFP clearance is often mitigated by the high capacity of the glucuronidation pathway, though outliers exist.

-

Visualizations

Metabolic Inactivation Pathway

This diagram illustrates the conversion of the active drug to the inactive metabolite, highlighting the specific enzyme and the structural blockade.

Caption: Metabolic inactivation of Deferiprone by UGT1A6. Note the blockade of the iron-binding pathway (dotted red line) post-glucuronidation.

Isolation and Validation Workflow

A logical flow for the isolation and confirmation of the metabolite from biological samples.

Caption: Step-by-step workflow for the isolation and enzymatic validation of Deferiprone Glucuronide from urine.

References

-

Kontoghiorghes, G. J., et al. (1990).[3] Pharmacokinetic studies in humans with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one.[3] Clinical Pharmacology & Therapeutics. Link

-

Benoit-Biancamano, M. O., et al. (2009).[3] Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants.[4][5] Drug Metabolism and Disposition.[6] Link

-

Limenta, L. M., et al. (2011). Pharmacokinetics of deferiprone in patients with β-thalassaemia: impact of splenectomy and iron status. Clinical Pharmacokinetics.[3][7] Link

-

Kontoghiorghes, G. J. (2023).[2][8] The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease.[1] Cells.[9][5][7] Link

-

Macsen Labs. Deferiprone: Mechanism of Action, Uses & Side effects. (Technical Monograph). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. macsenlab.com [macsenlab.com]

- 3. researchgate.net [researchgate.net]

- 4. Deferiprone glucuronidation by human tissues and recombinant UDP glucuronosyltransferase 1A6: an in vitro investigation of genetic and splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The History of Deferiprone (L1) and the Paradigm of the Complete Treatment of Iron Overload in Thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pharmacokinetic and safety profile of single-dose deferiprone in subjects with sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferiprone versus desferrioxamine in thalassaemia, and T2* validation and utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The significance of the 3-O-glucuronidation of Deferiprone

The Metabolic Bottleneck: A Technical Guide to the 3-O-Glucuronidation of Deferiprone

Executive Summary

Deferiprone (DFP) represents a critical tool in the management of transfusional iron overload, particularly in

This guide analyzes the biochemical, pharmacokinetic, and clinical significance of this pathway. It provides researchers with actionable protocols for quantifying this metabolite and strategies for mitigating the "first-pass" efficacy loss.

Mechanistic Biochemistry: The Deactivation Switch

The therapeutic mechanism of deferiprone relies on its bidentate hydroxypyridinone structure.[1] The 3-hydroxyl group and the 4-carbonyl group form a specific coordination site for ferric ions (

The Glucuronidation Event: The Phase II metabolic reaction involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the 3-hydroxyl group of deferiprone.

-

Enzyme: UGT1A6 (Major), UGT1A9 (Minor).

-

Reaction Type: O-glucuronidation.

-

Consequence: The addition of the bulky, hydrophilic glucuronic acid moiety at the 3-position sterically and chemically blocks the iron-coordination site. DFP-G cannot chelate iron.

Visualization: The Metabolic Pathway

Figure 1: The UGT1A6-mediated inactivation of Deferiprone blocks the 3-OH site, preventing iron chelation.

Pharmacokinetic Implications

The efficiency of UGT1A6 creates a significant "first-pass" hurdle. Upon oral administration, deferiprone is rapidly absorbed but extensively metabolized before reaching systemic circulation in its active form.

Key Pharmacokinetic Parameters (Healthy vs. Iron Overload):

| Parameter | Deferiprone (Parent) | Deferiprone 3-O-Glucuronide (Metabolite) | Significance |

| 0.5 – 1.0 hours | 2.0 – 3.0 hours | Rapid absorption followed by rapid conversion. | |

| 1.5 – 2.5 hours | 2.0 – 3.0 hours | Short half-life necessitates 3x daily dosing (tid). | |

| Urinary Recovery (24h) | < 4% (Unchanged) | > 85% (as Glucuronide) | The kidney is the primary elimination route for the metabolite. |

| Bioavailability | Variable | N/A | Highly dependent on UGT1A6 activity levels. |

| Protein Binding | < 20% | Negligible | Both species are freely filterable by the glomerulus. |

The Renal Connection:

While DFP itself is not a significant substrate for renal organic anion transporters (OAT1/3), the glucuronide (DFP-G) relies on renal excretion. In patients with renal impairment (eGFR < 60 mL/min), DFP-G accumulates significantly. Although DFP-G is non-toxic, its accumulation reflects reduced clearance capacity which could theoretically lead to back-conversion (de-glucuronidation) by

Experimental Protocols

To study DFP metabolism or validate potential drug-drug interactions (DDIs), robust analytical methods are required.

Protocol A: In Vitro UGT1A6 Microsomal Assay

Use this protocol to screen new chemical entities (NCEs) for UGT1A6 inhibition or to assess DFP kinetics.

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant UGT1A6 supersomes.

-

Alamethicin (pore-forming peptide to access luminal UGTs).

-

UDP-Glucuronic Acid (UDPGA) cofactor.

-

Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

.

Workflow:

-

Activation: Incubate HLM (0.5 mg/mL) with Alamethicin (50 µg/mg protein) on ice for 15 min.

-

Pre-incubation: Mix activated HLM, Tris-buffer, and Deferiprone (10 – 1000 µM) at 37°C for 5 min.

-

Initiation: Add UDPGA (final conc. 2-5 mM) to start the reaction.

-

Incubation: Incubate at 37°C for 30–60 minutes (linear range).

-

Termination: Add ice-cold Acetonitrile (1:1 v/v) containing Internal Standard (Deferiprone-d3).

-

Centrifugation: 15,000 x g for 10 min at 4°C. Supernatant to LC-MS/MS.

Protocol B: LC-MS/MS Bioanalysis (Parent & Metabolite)

A self-validating method for quantifying DFP and DFP-G in plasma or microsomal supernatant.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or equivalent). Column: C18 Reverse Phase (e.g., Synergi Fusion-RP or equivalent), 2.1 x 50 mm.

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.5 mL/min.

Mass Spectrometry Parameters (MRM Mode):

| Analyte | Precursor Ion ( | Product Ion ( | Polarity | Collision Energy (V) |

| Deferiprone (DFP) | 140.1 ( | 53.1 / 56.1 | Positive | 25 - 35 |

| DFP-Glucuronide (DFP-G) | 316.1 ( | 140.1 (Loss of GlcUA) | Positive | 20 - 30 |

| Deferiprone-d3 (IS) | 143.1 ( | 56.1 | Positive | 25 - 35 |